molecular formula C9H14N2S B1285546 3-tert-Butylsulfanyl-pyridin-2-ylamine CAS No. 551950-47-1

3-tert-Butylsulfanyl-pyridin-2-ylamine

Cat. No.: B1285546
CAS No.: 551950-47-1
M. Wt: 182.29 g/mol
InChI Key: JBLSSTPVTVGUEG-UHFFFAOYSA-N
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Description

3-tert-Butylsulfanyl-pyridin-2-ylamine is a heterocyclic compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound is characterized by a pyridine ring substituted with a tert-butylsulfanyl group at the third position and an amino group at the second position. It is used in various research applications, particularly in the field of proteomics .

Mechanism of Action

While the specific mechanism of action for 3-tert-Butylsulfanyl-pyridin-2-ylamine is not well-documented, compounds with similar structures have been studied for their potential applications in various fields. For example, a compound with a similar structure has been studied for its inhibitory effects on 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of proinflammatory lipid mediators .

Safety and Hazards

The safety data sheet for 3-tert-Butylsulfanyl-pyridin-2-ylamine suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . It is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylsulfanyl-pyridin-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Butylsulfanyl-pyridin-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylsulfanyl-pyridine: Lacks the amino group, making it less reactive in certain substitution reactions.

    2-tert-Butylsulfanyl-pyridin-3-ylamine: The positions of the substituents are reversed, which can affect its reactivity and binding properties.

    3-tert-Butylsulfanyl-pyridin-4-ylamine: The amino group is at the fourth position, altering its chemical behavior.

Uniqueness

3-tert-Butylsulfanyl-pyridin-2-ylamine is unique due to the specific positioning of the tert-butylsulfanyl and amino groups, which confer distinct reactivity and binding properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving enzyme inhibition .

Properties

IUPAC Name

3-tert-butylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2,3)12-7-5-4-6-11-8(7)10/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLSSTPVTVGUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590318
Record name 3-(tert-Butylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551950-47-1
Record name 3-[(1,1-Dimethylethyl)thio]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551950-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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